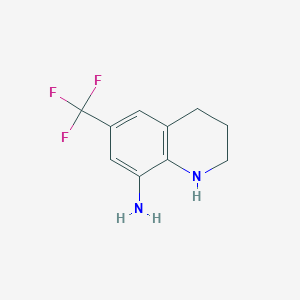
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group (-CF₃) is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioavailability
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyl iodide (CF₃I) and a photocatalyst under visible light irradiation . Another approach involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent like Ruppert’s reagent (CF₃SiMe₃) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学的研究の応用
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors by increasing the lipophilicity and electronic effects of the molecule . This can lead to the inhibition of key enzymes or modulation of receptor activity, resulting in therapeutic effects .
類似化合物との比較
Trifluoromethylquinolines: These compounds share the trifluoromethyl group and quinoline scaffold but may differ in the position of the substituents.
Trifluoromethylindoles: These compounds have a similar trifluoromethyl group but are based on an indole scaffold.
Uniqueness: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other trifluoromethylated heterocycles. The presence of the tetrahydroquinoline core can influence its reactivity and interaction with biological targets.
生物活性
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine is a compound of interest due to its potential biological activities. This compound belongs to the tetrahydroquinoline family, which has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.
- Chemical Formula : C10H11F3N2
- CAS Number : 1779120-24-9
- Molecular Weight : 216.21 g/mol
The trifluoromethyl group contributes to the compound's lipophilicity and may influence its interaction with biological targets.
Anti-inflammatory Properties
Research has indicated that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory effects. For instance, a study demonstrated that related compounds suppressed lipopolysaccharide (LPS)-induced inflammation in microglial cells. The IC50 values for these compounds ranged from 20 to 40 µM for pro-inflammatory mediators such as IL-6 and NO .
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has been explored in various studies. In one notable case study, compounds similar to this compound were tested against different cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation in a dose-dependent manner .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and cancer progression, including NF-κB and MAPK pathways .
- Interaction with Receptors : Some studies suggest that tetrahydroquinoline derivatives interact with various receptors in the central nervous system (CNS), potentially influencing neuroinflammatory responses .
Study on Anti-inflammatory Effects
A recent study evaluated the impact of tetrahydroquinoline derivatives on LPS-stimulated BV2 microglial cells. The results indicated that this compound significantly reduced the levels of pro-inflammatory cytokines and inhibited cell migration .
| Compound | IC50 (µM) for IL-6 | IC50 (µM) for TNF-α |
|---|---|---|
| HSR1101 | 20 | <30 |
| HSR1102 | 25 | <30 |
| HSR1103 | 40 | ~70 |
Study on Anticancer Activity
In another investigation focusing on cancer cell lines, derivatives similar to this compound were found to exhibit potent cytotoxicity against human cancer cells. The study reported an IC50 value of approximately 15 µM for one derivative when tested against breast cancer cells .
特性
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKJDSUDBSMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














